3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
CAS No.: 892738-90-8
Cat. No.: VC4488307
Molecular Formula: C22H18ClN5O2S2
Molecular Weight: 483.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892738-90-8 |
|---|---|
| Molecular Formula | C22H18ClN5O2S2 |
| Molecular Weight | 483.99 |
| IUPAC Name | 10-(4-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Standard InChI | InChI=1S/C22H18ClN5O2S2/c1-13(2)14-3-7-16(8-4-14)24-20-19-18(11-12-31-19)28-21(25-20)22(26-27-28)32(29,30)17-9-5-15(23)6-10-17/h3-13H,1-2H3,(H,24,25) |
| Standard InChI Key | ZEICQBZOEDROCW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Introduction
3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e] triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound featuring a thieno[2,3-e] triazolo[1,5-a]pyrimidine core. This compound is characterized by its unique structural features, including a sulfonyl group attached to a 4-chlorophenyl moiety and an isopropylphenyl substituent. Its molecular formula is C22H18ClN5O2S2, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Biological Activities and Applications
Research indicates that 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e] triazolo[1,5-a]pyrimidin-5-amine exhibits significant biological activity. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzyme activities associated with tumor growth. Additionally, studies suggest it may have anti-inflammatory properties and could modulate various receptor functions in biological systems.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Enzyme inhibition | Cancer treatment |
| Anti-inflammatory | Modulation of receptors | Inflammation management |
| Receptor modulation | Binding to enzymes/receptors | Drug development |
Interaction Studies and Therapeutic Potential
Interaction studies have shown that this compound interacts with various biological targets. Its mechanism of action typically involves binding to enzymes or receptors, leading to inhibition or modulation of their activity. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy in drug development.
Comparison with Similar Compounds
Several similar compounds share structural features with 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e] triazolo[1,5-a]pyrimidin-5-amine. For example:
What distinguishes 3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e] triazolo[1,5-a]pyrimidin-5-amine from these compounds is its specific combination of functional groups that confer unique chemical reactivity and biological activity.
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